InChI=1S/C8H8N2/c1-2-7-4-3-5-8(6-9)10-7/h1,3-5H,6,9H2
. 6-Ethynylpyridin-2(1H)-one is a chemical compound classified under pyridinones, which are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of an ethynyl group enhances its reactivity, making it a subject of interest in various research fields. This compound can be synthesized in different forms, including derivatives such as 6-ethynylpyridin-2(1H)-one 2,2,2-trifluoroacetate, which further expands its potential applications in scientific research.
6-Ethynylpyridin-2(1H)-one is derived from pyridine, a basic heterocyclic organic compound. Its classification falls under the category of nitrogen-containing heterocycles, specifically pyridinones. The compound's structural formula can be represented as follows:
The synthesis of 6-ethynylpyridin-2(1H)-one typically involves several key steps:
The synthesis may involve the use of catalysts and controlled environments to optimize yield and purity. Common techniques include:
The molecular structure of 6-ethynylpyridin-2(1H)-one features a pyridine ring with an ethynyl substituent at the sixth position and a carbonyl group at the second position.
6-Ethynylpyridin-2(1H)-one can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-ethynylpyridin-2(1H)-one involves its interactions with biological targets, which may include:
6-Ethynylpyridin-2(1H)-one is typically characterized by:
Key chemical properties include:
6-Ethynylpyridin-2(1H)-one has several applications across various fields:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: